Chlorowodorek lupaniny [Polish]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lupanine can be synthesized through several methods, including enantioselective synthesis and racemic resolution . One notable synthesis involves the preparation of all four stereoisomers of lupanine . The synthetic routes typically involve the use of quinolizidine precursors and specific reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of lupanine often involves the extraction of the compound from lupin seeds, followed by purification processes . Recent advancements have introduced eco-friendly microbial approaches for the production of enantiopure lupanine, utilizing specific strains of bacteria to achieve high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Lupanine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as halides and amines .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lupanine can yield quinolizidine derivatives, while reduction can produce dihydroquinolizidine compounds .
Scientific Research Applications
Lupanine (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Lupanine (hydrochloride) exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can affect neurotransmission. Additionally, lupanine influences KATP channels and insulin gene expression, contributing to its glucose-lowering effects .
Comparison with Similar Compounds
Properties
CAS No. |
1025-39-4 |
---|---|
Molecular Formula |
C15H25ClN2O |
Molecular Weight |
284.82 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h11-14H,1-10H2;1H/t11-,12-,13-,14+;/m0./s1 |
InChI Key |
BQPGCISNGAWUMO-YXCQRQMQSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.Cl |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl |
Origin of Product |
United States |
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